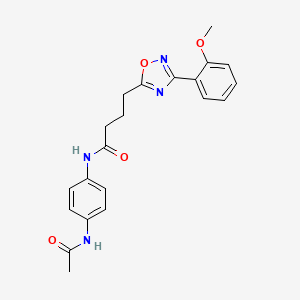
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CIQ, is a synthetic compound that belongs to the family of oxadiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
Mecanismo De Acción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By blocking the TRPV1 channel, this compound can inhibit the influx of calcium ions into the cells, which is important for the regulation of various cellular processes, including pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. By blocking the TRPV1 channel, this compound can reduce the release of pro-inflammatory cytokines and chemokines, which are important mediators of pain and inflammation. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its high selectivity towards the TRPV1 channel, which makes it a valuable tool for studying the role of this channel in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide in scientific research. One potential application is in the development of novel analgesic and anti-inflammatory drugs. By targeting the TRPV1 channel, this compound can provide a new avenue for the treatment of pain and inflammation. Another potential application is in the study of the role of TRPV1 channels in cancer biology. By inhibiting the growth of cancer cells, this compound can provide a new approach for the development of anticancer drugs. Finally, the use of this compound in the study of the physiological and pathological functions of TRPV1 channels is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 2-chlorobenzohydrazide with isobutyl isocyanate and 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then treated with sodium azide and copper (I) iodide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory activities. In neuroscience, this compound has been found to act as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation. In biochemistry, this compound has been used as a tool to study the role of TRPV1 channels in various cellular processes.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)13-7-3-4-8-14(13)19-22-17(23-25-19)15-9-5-6-10-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFJOIIKAJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)




